Potency Benchmarking Against the Des-Chloro Analog for CTPS1 Inhibition
The presence of the 4-chloro substituent on the phenylsulfonamido group is a critical driver of target engagement. Data from the primary SAR study demonstrate that replacing the 4-chlorophenyl group with an unsubstituted phenyl ring, as in the direct comparator N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, leads to a measurable loss in CTPS inhibitory potency. The 4-chloro derivative (the target compound) is essential for achieving the nanomolar activity profile characteristic of the optimized series .
| Evidence Dimension | CTPS1/2 inhibitory potency |
|---|---|
| Target Compound Data | Potency is contingent on the 4-chlorophenyl group; it contributes to nanomolar IC50 values as part of the optimized chemotype (exact IC50 for this compound not isolated in the source). |
| Comparator Or Baseline | Des-chloro analog: N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. This analog lacks the chlorine atom and is associated with higher (weaker) IC50 values. |
| Quantified Difference | The difference is qualitative but critical: the chlorine atom is a key pharmacophoric element for potency. Without it, the compound represents an earlier, less optimized generation of the chemotype. |
| Conditions | SAR analysis from the discovery and optimization of 2-(alkylsulfonamido)thiazol-4-yl)acetamides as pan-selective CTPS inhibitors . |
Why This Matters
Procurement of the des-chloro analog, which is a structurally similar and commercially available compound, will result in a significantly less potent CTPS inhibitor, undermining its utility in inflammation models.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446. View Source
